Chenodeoxycholic acid-13C

Description

The exact mass of the compound Deoxycholic acid-24-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i22+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGVEGMKQFWNSR-JJUQXLBJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736186 |

Source

|

| Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(24-~13~C)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52886-37-0 |

Source

|

| Record name | Cholan-24-oic-24-13C acid, 3,12-dihydroxy-, (3α,5β,12α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52886-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(24-~13~C)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxycholic acid-24-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chenodeoxycholic Acid-13C: A Technical Guide to its Structure, Labeling, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isotopic labeling, and applications of Chenodeoxycholic acid-13C (CDCA-13C), with a focus on its utility in metabolic research and as an analytical standard.

Chemical Structure and Isotopic Labeling

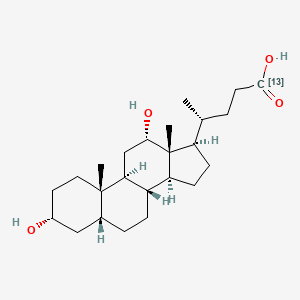

Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol.[1] Its chemical structure is characterized by a steroid nucleus with two hydroxyl groups at the 3α and 7α positions and a five-carbon side chain terminating in a carboxylic acid.[2] The systematic IUPAC name for chenodeoxycholic acid is (4R)-4-[(1R,3aS,3bR,4R,5aS,7R,9aS,9bS,11aR)-4,7-Dihydroxy-9a,11a-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoic acid.[1]

Isotopic labeling of chenodeoxycholic acid with carbon-13 (¹³C) is a crucial technique for tracing its metabolic fate and for use as an internal standard in quantitative analysis.[3] The most common position for labeling is the carbon atom of the carboxylic acid group at position 24, denoted as [24-¹³C]chenodeoxycholic acid.[4][5] This specific labeling allows for sensitive and specific detection by mass spectrometry.

Below is a visual representation of the chemical structure of Chenodeoxycholic acid, with the commonly labeled C-24 position indicated.

Figure 1: Chemical structure of Chenodeoxycholic acid-24-¹³C.

Physicochemical and Quantitative Data

The introduction of a ¹³C isotope results in a slight increase in the molecular weight of chenodeoxycholic acid. Key physicochemical properties of both the unlabeled and labeled forms are summarized in the table below for comparative analysis.

| Property | Chenodeoxycholic Acid | Chenodeoxycholic acid-24-¹³C | Reference(s) |

| Molecular Formula | C₂₄H₄₀O₄ | C₂₃¹³CH₄₀O₄ | [2],[6] |

| Molecular Weight | 392.57 g/mol | 393.56 g/mol | [2],[5] |

| CAS Number | 474-25-9 | 52918-92-0 | [1],[5] |

| Appearance | White crystalline substance | Powder | [1],[7] |

| Melting Point | 165–167 °C | Not explicitly specified, but expected to be very similar to the unlabeled form. | [1] |

| Solubility | Insoluble in water; soluble in alcohol and acetic acid. | Soluble in DMSO. | [1],[7] |

| Critical Micellar Concentration (CMC) | 3.6 mM | Not specified. | [8] |

| Micellar Molecular Weight (MMW) | 7700 g/mol | Not specified. | [8] |

Experimental Protocols

Synthesis of [24-¹³C]Chenodeoxycholic Acid

The synthesis of [24-¹³C]chenodeoxycholic acid is a multi-step process that can be achieved from various precursors. A common method involves the introduction of the ¹³C label in the final steps of the synthesis. While a detailed, singular protocol is proprietary to manufacturers, a general workflow can be outlined based on published synthetic strategies.[4][9]

Figure 2: Generalized workflow for the synthesis of [24-¹³C]CDCA.

General Synthetic Steps (Illustrative):

-

Starting Material: A suitable bile acid precursor, such as phocaecholic acid, is often used as the starting material.[9]

-

Protection of Functional Groups: Hydroxyl groups on the steroid nucleus are typically protected to prevent unwanted side reactions.

-

Side Chain Modification: The side chain is chemically modified to introduce a leaving group, preparing it for the introduction of the ¹³C-labeled cyanide.

-

Introduction of the ¹³C Label: The key step involves the reaction with a ¹³C-labeled cyanide salt, such as sodium [¹³C]cyanide, to form a nitrile.[4]

-

Hydrolysis: The nitrile group is then hydrolyzed to form the ¹³C-labeled carboxylic acid.

-

Deprotection and Purification: The protecting groups are removed, and the final product, [24-¹³C]chenodeoxycholic acid, is purified using techniques like chromatography.[4]

Quantification of Chenodeoxycholic Acid using ¹³C-CDCA as an Internal Standard

[24-¹³C]Chenodeoxycholic acid is widely used as an internal standard for the accurate quantification of endogenous CDCA in biological samples by isotope dilution mass spectrometry, typically using UPLC-MS/MS.[3][10]

Sample Preparation:

-

Sample Collection: Serum or other biological fluids are collected.

-

Spiking with Internal Standard: A known amount of [24-¹³C]CDCA is added to the sample.

-

Protein Precipitation: Proteins are precipitated and removed, often using a solvent like acetonitrile.[10]

-

Extraction: The bile acids, including the analyte and the internal standard, are extracted from the supernatant.

-

Reconstitution: The dried extract is reconstituted in a suitable solvent for LC-MS/MS analysis.

UPLC-MS/MS Analysis:

-

Chromatographic Separation: The bile acids are separated on a reverse-phase C18 column.[10]

-

Mass Spectrometry Detection: The mass spectrometer is operated in negative electrospray ionization (ESI) mode, and detection is performed using multiple reaction monitoring (MRM).[10]

-

Quantification: The ratio of the peak area of the analyte (unlabeled CDCA) to the peak area of the internal standard ([24-¹³C]CDCA) is used to calculate the concentration of endogenous CDCA in the original sample.

Figure 3: Workflow for the quantification of CDCA using ¹³C-labeled internal standard.

Signaling Pathways

Chenodeoxycholic acid is a potent signaling molecule that activates several key receptors, influencing bile acid homeostasis, lipid and glucose metabolism, and intestinal motility.

Farnesoid X Receptor (FXR) Signaling Pathway

CDCA is a high-affinity endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and gut.[11] Activation of FXR by CDCA plays a central role in the negative feedback regulation of bile acid synthesis.

Figure 4: Simplified diagram of the FXR signaling pathway activated by CDCA.

Upon binding to CDCA, FXR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences to regulate the transcription of target genes. Key downstream effects include:

-

Induction of Small Heterodimer Partner (SHP): In the liver, FXR induces the expression of SHP, which in turn inhibits the activity of key transcription factors required for the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[12]

-

Induction of Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation by CDCA leads to the synthesis and secretion of FGF19. FGF19 then travels to the liver and acts on its receptor to suppress CYP7A1 expression, providing another layer of feedback inhibition.[12]

TGR5-Mediated cAMP Signaling Pathway

Chenodeoxycholic acid also activates the Takeda G protein-coupled receptor 5 (TGR5), a membrane-bound receptor.[13] This signaling pathway is distinct from the nuclear receptor-mediated actions of FXR and is involved in regulating intestinal motility and inflammation.

Figure 5: Overview of the TGR5-mediated cAMP signaling pathway initiated by CDCA.

The activation of TGR5 by CDCA initiates the following cascade:

-

G Protein Activation: Ligand-bound TGR5 activates the associated heterotrimeric G protein, specifically the Gsα subunit.[14]

-

Adenylyl Cyclase Activation: The activated Gsα subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[14]

-

cAMP as a Second Messenger: The increase in intracellular cAMP levels activates downstream effectors.

-

Protein Kinase A (PKA) Activation: cAMP binds to and activates Protein Kinase A (PKA).

-

CREB Activation: PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of genes involved in various cellular responses, including the regulation of intestinal motility.[15][16]

Conclusion

This compound is an indispensable tool in the study of bile acid metabolism and related diseases. Its well-defined chemical structure and the specificity of its isotopic label make it an ideal tracer and internal standard for highly accurate and sensitive quantitative analyses. Furthermore, understanding the intricate signaling pathways activated by its unlabeled counterpart, CDCA, through receptors like FXR and TGR5, provides critical insights for drug development and therapeutic interventions in metabolic and gastrointestinal disorders. This guide serves as a foundational resource for researchers and professionals working with this important molecule.

References

- 1. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 2. Chenodeoxycholic Acid | C24H40O4 | CID 10133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chenodeoxycholic acid (24-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-2709-0.1 [isotope.com]

- 6. scbt.com [scbt.com]

- 7. This compound|CAS 52918-92-0|DC Chemicals [dcchemicals.com]

- 8. Physical-chemical properties of chenodeoxycholic acid and ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Practical synthesis of chenodeoxycholic acid from phocaecholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medpace.com [medpace.com]

- 11. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Role of 13C-Labeled Chenodeoxycholic Acid in Advancing Bile Acid Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile acids, once considered mere detergents for lipid digestion, are now recognized as crucial signaling molecules that regulate a complex network of metabolic pathways.[1][2][3] Chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol, is a key player in this regulatory system.[1][4][5] Understanding the kinetics and metabolism of CDCA is paramount for elucidating the pathophysiology of various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), diabetes, and cholestatic liver diseases, and for the development of novel therapeutics.[1][6] The use of stable isotope-labeled tracers, particularly 13C-labeled chenodeoxycholic acid (CDCA-13C), has revolutionized the study of bile acid metabolism, offering a safe and precise method to track the fate of CDCA in vivo without the risks associated with radioactive isotopes.[7][8][9] This technical guide provides an in-depth overview of the application of CDCA-13C in bile acid research, detailing experimental protocols, data interpretation, and the signaling pathways involved.

Enterohepatic Circulation of Bile Acids

The majority of the bile acid pool, approximately 95%, is conserved through a highly efficient process known as the enterohepatic circulation.[4][10] After being synthesized in the liver and secreted into the bile, bile acids travel to the intestine to aid in fat digestion and absorption.[10][11] In the terminal ileum, they are actively reabsorbed and transported back to the liver via the portal vein for resecretion.[10][11] This recycling occurs multiple times a day, ensuring a stable bile acid pool.[11] A small fraction, around 5%, escapes reabsorption and is excreted in the feces, a loss that is replenished by de novo synthesis in the liver.[4][10]

Caption: Enterohepatic circulation of bile acids.

Key Signaling Pathways Regulated by Chenodeoxycholic Acid

CDCA exerts its regulatory effects primarily through the activation of two key receptors: the nuclear farnesoid X receptor (FXR) and the membrane-bound Takeda G-protein-coupled receptor 5 (TGR5).[1][2][3]

Farnesoid X Receptor (FXR) Signaling

FXR is highly expressed in the liver and intestine and acts as a central regulator of bile acid, lipid, and glucose metabolism.[1][2] CDCA is a potent endogenous ligand for FXR.[12]

-

In the Liver: Activation of FXR by CDCA in hepatocytes initiates a negative feedback loop to control bile acid synthesis. FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), key transcription factors for the rate-limiting enzyme in bile acid synthesis, cholesterol 7α-hydroxylase (CYP7A1).[3][12]

-

In the Intestine: In intestinal enterocytes, FXR activation by CDCA induces the synthesis and secretion of fibroblast growth factor 19 (FGF19; FGF15 in rodents).[1][3] FGF19 enters the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding activates a signaling cascade that further represses CYP7A1 expression, thus providing a second layer of feedback inhibition on bile acid synthesis.[3][12]

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[1][3]

-

In the Intestine: Activation of TGR5 in enteroendocrine L-cells by bile acids, including CDCA, stimulates the secretion of glucagon-like peptide-1 (GLP-1).[1][2] GLP-1 is an incretin (B1656795) hormone that enhances glucose-stimulated insulin (B600854) secretion from pancreatic β-cells, thereby contributing to glucose homeostasis.[1][2]

-

Anti-inflammatory Effects: TGR5 signaling has also been shown to have anti-inflammatory effects, partly through the inhibition of the NF-κB pathway in macrophages.[3]

Caption: CDCA signaling through FXR and TGR5 pathways.

Experimental Applications of CDCA-13C in Bile Acid Kinetic Studies

The use of stable isotope-labeled tracers allows for the in vivo quantification of key parameters of bile acid metabolism, including pool size, fractional turnover rate, and synthesis rate.[8][13][14] CDCA-13C is a valuable tool for these studies due to its biological relevance and the precision of detection using mass spectrometry.

Quantitative Data from a Representative Study

The following table summarizes data from a study where 50 mg of [24-13C]CDCA was administered to five healthy subjects to measure the steady-state kinetics of CDCA.[13]

| Parameter | Serum (Mean ± SD) | Bile (Mean ± SD) | Unit |

| Fractional Turnover Rate (FTR) | 0.17 ± 0.03 | 0.18 ± 0.04 | d-1 |

| Pool Size | 0.64 ± 0.1 | 0.68 ± 0.14 | g |

| Synthesis Rate | 0.12 ± 0.03 | 0.1 ± 0.03 | g d-1 |

| Data adapted from Everson, G. T. (1987). J Lipid Res, 28(3), 238-52.[13] |

Detailed Experimental Protocol for a CDCA-13C Tracer Study

This section outlines a generalized protocol for conducting a bile acid kinetic study using orally administered CDCA-13C.

1. Subject Preparation and Baseline Sampling:

-

Subjects should fast overnight prior to the study.

-

A baseline blood sample is collected to determine the natural abundance of 13C in circulating bile acids.

2. Tracer Administration:

-

A precisely weighed dose of CDCA-13C (e.g., 50 mg of [24-13C]CDCA) is administered orally.[13]

3. Serial Sampling:

-

Blood samples are collected at multiple time points following tracer administration (e.g., 2, 4, 8, 12, 24, 48, 72, and 96 hours). The sampling schedule can be adapted based on the specific research question.

-

Alternatively, duodenal bile can be collected at similar time points, although this is more invasive.[8][14]

4. Sample Processing and Bile Acid Extraction:

-

Serum or plasma is separated from blood samples by centrifugation.

-

Bile acids are extracted from the serum/plasma or bile. A common method involves:

5. Isotope Enrichment Analysis by Mass Spectrometry:

-

The isotopic enrichment of 13C in the CDCA pool is measured using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][15][16] These techniques allow for the separation of different bile acids and the precise measurement of the ratio of labeled (13C) to unlabeled (12C) CDCA.[17]

6. Kinetic Modeling and Data Analysis:

-

The decay of 13C enrichment in the CDCA pool over time is plotted.

-

The data are fitted to a mono-exponential decay model to calculate the fractional turnover rate (FTR).

-

The bile acid pool size is calculated using the isotope dilution principle at time zero.

-

The synthesis rate is calculated as the product of the pool size and the FTR.

Caption: Experimental workflow for a CDCA-13C tracer study.

Applications in Drug Development and Clinical Research

The use of CDCA-13C tracer studies is invaluable in the development of drugs targeting metabolic diseases. These studies can:

-

Elucidate Disease Mechanisms: By comparing bile acid kinetics in healthy individuals versus those with metabolic disorders, researchers can gain insights into the underlying pathophysiology.

-

Assess Pharmacodynamic Effects: CDCA-13C can be used to evaluate the effect of a novel drug on bile acid synthesis, pool size, and enterohepatic circulation. For example, a drug that activates FXR would be expected to decrease the synthesis rate of CDCA.

-

Personalized Medicine: Understanding an individual's baseline bile acid metabolism may help in predicting their response to certain therapies and allow for a more personalized approach to treatment.

Conclusion

13C-labeled chenodeoxycholic acid is a powerful and safe tool for the in-depth investigation of bile acid metabolism. By enabling the precise measurement of kinetic parameters and the elucidation of complex signaling pathways, CDCA-13C tracer studies provide critical information for basic science research, clinical diagnostics, and the development of novel therapeutics for a range of metabolic diseases. The detailed methodologies and understanding of the underlying biology presented in this guide are intended to support researchers and drug development professionals in leveraging this technology to its full potential.

References

- 1. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Developments in bile acid kinetic measurements using (13)C and (2)H: 10(5) times improved sensitivity during the last 40 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. kaliganjgovtcollege.ac.in [kaliganjgovtcollege.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. Steady-state kinetics of serum bile acids in healthy human subjects: single and dual isotope techniques using stable isotopes and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitation of serum bile acids by isotope dilution with 13C-labelled homologs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isotopic Signature of a Key Bile Acid: A Technical Guide to the Natural Abundance of ¹³C in Endogenous Chenodeoxycholic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural abundance of Carbon-13 (¹³C) in endogenous chenodeoxycholic acid (CDCA), a primary bile acid central to lipid digestion and metabolic signaling. This document details the significance of ¹³C abundance, the methodologies for its measurement, and the intricate signaling pathways modulated by CDCA.

Quantitative Data on ¹³C Natural Abundance

The natural abundance of stable isotopes in a molecule can provide insights into its synthetic pathways and metabolic history. While specific, high-precision measurements of the natural ¹³C abundance in endogenous chenodeoxycholic acid are not widely reported as a standalone constant, the baseline is determined by the general natural abundance of ¹³C in biological systems. This is because the carbon atoms in CDCA are derived from cholesterol, which in turn is synthesized from dietary carbon sources.

Stable isotope ratio analysis is typically expressed in delta (δ) notation in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. The ¹³C/¹²C ratio of VPDB is a constant. For biological materials, the δ¹³C values are typically negative, indicating a slight depletion in ¹³C relative to the standard.

| Parameter | Value | Reference Standard | Significance |

| Natural Abundance of ¹³C | ~1.1% | This is the baseline percentage of carbon atoms that are the ¹³C isotope. | |

| Natural Abundance of ¹²C | ~98.9% | The most common carbon isotope. | |

| ¹³C/¹²C Ratio of VPDB | 0.0111802 | Vienna Pee Dee Belemnite (VPDB) | The international standard against which stable carbon isotope ratios are reported. |

| δ¹³C Value | Typically negative for biological materials | VPDB | Indicates the degree of ¹³C depletion or enrichment relative to the standard. |

Note: In isotope dilution mass spectrometry studies, the precise natural abundance is a critical parameter for correcting measurements when using ¹³C-labeled internal standards to quantify endogenous CDCA levels.

Experimental Protocols for Measuring ¹³C Abundance in Chenodeoxycholic Acid

The determination of ¹³C abundance in endogenous CDCA is a critical aspect of metabolic research, particularly in studies of bile acid kinetics. The primary methodologies employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with isotope ratio mass spectrometry (IRMS) for high-precision measurements.

Sample Preparation

Accurate measurement begins with meticulous sample preparation to isolate CDCA from complex biological matrices like serum, plasma, or bile.

-

Internal Standard Spiking: A known amount of ¹³C-labeled CDCA (e.g., [24-¹³C]CDCA) is added to the biological sample as an internal standard.

-

Extraction: Bile acids are extracted from the sample matrix. A common method involves protein precipitation with a solvent like acetonitrile, followed by solid-phase extraction (SPE) to purify the bile acid fraction.

-

Hydrolysis: Conjugated bile acids (glycine and taurine (B1682933) conjugates) are hydrolyzed to their unconjugated forms using an enzyme such as cholylglycine hydrolase.

-

Derivatization (for GC-MS): The carboxyl and hydroxyl groups of the bile acids are derivatized to increase their volatility for GC analysis. A common derivatization procedure involves methylation of the carboxyl group followed by silylation of the hydroxyl groups to form methyl ester-trimethylsilyl ethers.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a well-established technique for the analysis of bile acids, providing excellent chromatographic separation and sensitive detection.

-

Chromatographic Separation:

-

Column: A capillary column, such as a Hypersil GOLD C18 or similar, is used for separation.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is employed to ensure the separation of different bile acid isomers.

-

-

Mass Spectrometric Analysis:

-

Ionization: Electron Ionization (EI) is commonly used.

-

Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to monitor specific ions corresponding to endogenous (unlabeled) and the ¹³C-labeled internal standard.

-

Isotope Ratio Measurement: The ratio of the ion currents corresponding to the ¹³C-labeled and unlabeled CDCA is measured to determine the natural abundance or the concentration of endogenous CDCA after correction for the natural ¹³C contribution to the unlabeled molecule's mass spectrum.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the advantage of analyzing bile acids without the need for derivatization and can handle a wider range of polarities, allowing for the simultaneous analysis of conjugated and unconjugated forms.

-

Chromatographic Separation:

-

Column: A reverse-phase column, such as an Ascentis® Express C18, is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is used for elution.

-

-

Mass Spectrometric Analysis:

-

Ionization: Electrospray Ionization (ESI) in negative ion mode is most common for bile acid analysis.

-

Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the endogenous and ¹³C-labeled CDCA.

-

Data Analysis: Similar to GC-MS, the ratio of the signals from the endogenous and labeled internal standard is used for quantification, with corrections for natural abundance.

-

Signaling Pathways of Chenodeoxycholic Acid

CDCA is not only a digestive surfactant but also a potent signaling molecule that activates nuclear receptors and G protein-coupled receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling Pathway

CDCA is a strong endogenous agonist for FXR, a nuclear receptor highly expressed in the liver and intestine. Activation of FXR by CDCA plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.

Pathway Description:

-

CDCA enters the cell and binds to FXR in the cytoplasm.

-

Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR).

-

The FXR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as FXR Response Elements (FXREs) in the promoter regions of target genes.

-

This binding leads to:

-

Induction of Small Heterodimer Partner (SHP): SHP, in turn, inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This is a key negative feedback mechanism.

-

Induction of Bile Salt Export Pump (BSEP): This transporter protein is responsible for pumping bile salts from hepatocytes into the bile canaliculi, promoting bile flow.

-

Takeda G-protein-coupled receptor 5 (TGR5) Signaling Pathway

CDCA also activates TGR5, a G protein-coupled receptor located on the cell membrane of various cell types, including those in the intestine and gallbladder. TGR5 activation is involved in energy expenditure, glucose homeostasis, and inflammatory responses.

Pathway Description:

-

CDCA binds to the extracellular domain of the TGR5 receptor.

-

This activates the associated Gαs protein.

-

The activated Gαs protein stimulates adenylyl cyclase to produce cyclic AMP (cAMP).

-

Increased intracellular cAMP levels activate Protein Kinase A (PKA).

-

PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).

-

This cascade leads to physiological effects such as:

-

Increased secretion of Glucagon-like peptide-1 (GLP-1) from intestinal L-cells, which has beneficial effects on glucose metabolism.

-

Increased energy expenditure in brown adipose tissue.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of ¹³C abundance in endogenous CDCA from a biological sample.

This comprehensive guide provides the foundational knowledge for researchers and professionals working with chenodeoxycholic acid, from the fundamental principles of its isotopic composition to the intricate details of its measurement and biological functions.

Navigating the Nuances: A Technical Guide to the Biological Properties of 13C-Labeled vs. Unlabeled Chenodeoxycholic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver, is a critical signaling molecule and a potent natural agonist for the farnesoid X receptor (FXR).[1] Its 13C-labeled counterpart, most commonly [24-13C]chenodeoxycholic acid, is an indispensable tool in metabolic research, utilized as a stable isotope tracer to elucidate the kinetics, pool size, and metabolic fate of bile acids in vivo.[2][3][4] This widespread use operates on the fundamental assumption that the biological and physicochemical properties of 13C-labeled CDCA are virtually identical to its unlabeled form.

While direct, head-to-head comparative studies are scarce in peer-reviewed literature, this technical guide aims to provide a comprehensive overview based on existing data and theoretical principles. We will explore the known properties of unlabeled CDCA, discuss the theoretical implications of 13C labeling—primarily the kinetic isotope effect—and provide detailed experimental protocols for researchers wishing to perform their own comparative analyses.

Physicochemical Properties: A Tale of Two Isotopes

The addition of a single neutron to a carbon atom in the CDCA molecule results in a minuscule increase in mass, which is not expected to significantly alter its bulk physicochemical properties. Properties such as acidity (pKa), solubility in aqueous solutions, and the critical micelle concentration (CMC) are dictated by the molecule's overall structure, polarity, and functional groups, which remain unchanged with isotopic labeling.

| Property | Unlabeled Chenodeoxycholic Acid (CDCA) | 13C-Labeled Chenodeoxycholic Acid | Rationale for Similarity |

| Molecular Weight | ~392.58 g/mol | ~393.58 g/mol (for one 13C) | The mass difference is minimal (~0.25%). |

| pKa | ~5.0[5] | Expected to be ~5.0 | Acidity is determined by the carboxyl group's electronic environment, which is not significantly affected by the nuclear mass of a distal carbon atom. |

| Aqueous Solubility | Poorly soluble at neutral pH; solubility increases with pH above its pKa.[6] | Expected to be nearly identical | Solubility is governed by intermolecular forces (hydrogen bonding, van der Waals), which are not substantively altered by isotopic substitution. |

| Critical Micelle Concentration (CMC) | Varies with conditions (e.g., pH, ionic strength); typically in the millimolar range. | Expected to be nearly identical | Micelle formation depends on the amphipathic nature of the molecule, a structural feature unaffected by the change in isotopic mass. |

Comparative Biological Activities

The biological activity of CDCA is a function of its ability to interact with cellular machinery, primarily nuclear receptors like FXR and various metabolic enzymes.

Receptor Activation: The Farnesoid X Receptor (FXR)

CDCA is the most potent endogenous ligand for FXR.[7][8] This interaction is highly specific to the three-dimensional shape and charge distribution of the CDCA molecule, which allows it to fit into the ligand-binding pocket of the receptor.

| Biological Activity | Unlabeled Chenodeoxycholic Acid (CDCA) | 13C-Labeled Chenodeoxycholic Acid | Discussion |

| FXR Activation (EC50) | 17-50 µM[7][8] | Expected to be a potent agonist with a very similar EC50 | The affinity for the FXR ligand-binding pocket is determined by molecular shape and non-covalent interactions. Isotopic substitution does not alter the shape, and any effect on binding energy is expected to be negligible. |

| Cytotoxicity (IC50) | 252.47 µM (in GES-1 cells)[9] | Expected to be very similar | The primary mechanism of bile acid cytotoxicity is membrane disruption due to their detergent-like properties. This is a function of the molecule's amphipathic character, which is unchanged by 13C labeling. |

Metabolism and the Kinetic Isotope Effect (KIE)

The most likely source of any biological difference between 13C-labeled and unlabeled CDCA lies in the kinetic isotope effect (KIE) . The KIE is a phenomenon where the rate of a chemical reaction can be slightly slower when a heavier isotope is substituted at or near a bond that is broken or formed in the rate-determining step of the reaction.[10]

The metabolism of CDCA involves several enzymatic steps:

-

Conjugation: Amidation with glycine (B1666218) or taurine (B1682933) at the C-24 carboxyl group.

-

7α-dehydroxylation: Conversion by gut microbiota to the secondary bile acid, lithocholic acid.

If the C-24 carbon is labeled with 13C, the enzymatic reactions involving the adjacent carboxyl group could theoretically exhibit a small KIE, potentially leading to a slightly slower rate of conjugation for the 13C-labeled molecule compared to its unlabeled counterpart. While this effect is generally small for 13C (reaction rates might differ by a few percent at most), it could be measurable in sensitive assays. For the vast majority of tracer studies, this subtle difference is considered insignificant.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

CDCA exerts its biological effects through complex signaling networks. The two primary pathways are the activation of the nuclear receptor FXR and the modulation of the G protein-coupled receptor TGR5, which influences intracellular cyclic AMP (cAMP) levels.

References

- 1. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Developments in bile acid kinetic measurements using (13)C and (2)H: 10(5) times improved sensitivity during the last 40 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steady-state kinetics of serum bile acids in healthy human subjects: single and dual isotope techniques using stable isotopes and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chenodeoxycholic acid triggers gastric mucosal injury by inducing apoptosis and FXR activation | PLOS One [journals.plos.org]

- 10. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chenodeoxycholic Acid-¹³C as a Tracer for In Vivo Cholesterol Catabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Tracing the Fate of Cholesterol

Cholesterol homeostasis is a critical determinant of cardiovascular health. The primary route for cholesterol elimination from the body is through its conversion into bile acids in the liver, a process known as cholesterol catabolism.[1] Studying the dynamics of this catabolic pathway is fundamental to understanding lipid metabolism and developing therapies for dyslipidemia, atherosclerosis, and gallstone disease.[1]

Historically, radioactive tracers like ¹⁴C and ³H were employed to measure bile acid synthesis.[2][3] However, concerns over radiation exposure have led to the widespread adoption of stable isotope tracers. Chenodeoxycholic acid-¹³C (CDCA-¹³C), a non-radioactive labeled version of a primary bile acid, has emerged as a powerful and safe tool for these investigations.[2][3] This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with using CDCA-¹³C to probe the kinetics of cholesterol catabolism in humans.

The Biochemistry of Cholesterol Catabolism to Bile Acids

The conversion of cholesterol to the primary bile acids—cholic acid (CA) and chenodeoxycholic acid (CDCA)—occurs in hepatocytes via two main pathways.[1][2]

-

The Classical (or Neutral) Pathway: This is the predominant pathway, initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1).

-

The Alternative (or Acidic) Pathway: This pathway is initiated by sterol 27-hydroxylase (CYP27A1).

Following their synthesis, these primary bile acids are conjugated with glycine (B1666218) or taurine (B1682933) before being secreted into the bile.[1][2] The rate of this synthesis is a direct reflection of the rate of cholesterol catabolism.

Principle of the Isotope Dilution Technique

The use of CDCA-¹³C to measure cholesterol catabolism is based on the isotope dilution method, first described by Lindstedt.[2] The core principle is that after administering a known quantity of the ¹³C-labeled tracer, it equilibrates with the body's endogenous, unlabeled bile acid pool.

By taking serial samples of bile or, more conveniently, serum, and analyzing them with gas chromatography-mass spectrometry (GC-MS), the decline in the proportion of the ¹³C-labeled bile acid relative to the unlabeled bile acid can be tracked over time.[2][4] This decay curve follows first-order kinetics, allowing for the calculation of several key metabolic parameters.[2]

Experimental Protocols

A successful tracer study requires meticulous planning and execution, from subject preparation to sample analysis.

Tracer Administration and Sample Collection

-

Tracer: A precisely weighed amount of [24-¹³C]CDCA is administered orally to the subject. A typical dose for an adult human study is 50 mg.[4][5]

-

Sample Collection: Blood samples are collected at baseline (before tracer administration) and then at multiple time points over the subsequent days (e.g., daily for 4-5 days).[5] Serum is separated and stored at -80°C until analysis. While early studies required duodenal bile sampling, it has been demonstrated that serum sampling provides equivalent kinetic data and is far less invasive.[2][4]

Sample Preparation and Analysis

The measurement of isotope enrichment in serum requires the purification and derivatization of bile acids.

-

Purification: Serum samples are processed to isolate the bile acid fraction. A common method involves passing the serum through a C18 chromatographic cartridge.[4]

-

Hydrolysis: The isolated bile acids, which are conjugated in the body, are deconjugated. This is typically achieved through a combination of acid solvolysis and enzymatic hydrolysis.[4]

-

Derivatization: To make the bile acids volatile for gas chromatography, they are derivatized. A standard procedure is methylation followed by conversion to trimethylsilyl (B98337) (TMS) ethers.[4]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC separates the different bile acids, and the MS detects the molecular ions corresponding to the unlabeled bile acid and the ¹³C-labeled tracer. The ratio of these ions is used to determine the isotope enrichment.[3][4]

Data Presentation and Interpretation

The primary outputs of a CDCA-¹³C tracer study are the kinetic parameters of the bile acid pool. These values provide a quantitative measure of cholesterol catabolism. By simultaneously administering [24-¹³C]CA, the kinetics of both primary bile acids can be determined.[4]

Table 1: Steady-State Kinetics of Primary Bile Acids in Healthy Subjects

| Parameter | Bile Acid | Measurement from Serum (Mean ± SD) | Measurement from Bile (Mean ± SD) |

| Fractional Turnover Rate (FTR) (d⁻¹) | CDCA | 0.17 ± 0.03 | 0.18 ± 0.04 |

| CA | 0.28 ± 0.05 | 0.29 ± 0.07 | |

| Pool Size (g) | CDCA | 0.64 ± 0.1 | 0.68 ± 0.14 |

| CA | 0.84 ± 0.29 | 0.82 ± 0.29 | |

| Synthesis Rate (g/d) | CDCA | 0.12 ± 0.03 | 0.10 ± 0.03 |

| CA | 0.24 ± 0.10 | 0.25 ± 0.12 |

Data summarized from a study in five healthy subjects who received both [24-¹³C]CDCA and [24-¹³C]CA. The data show a strong correlation between measurements obtained from serum and bile.[4]

-

Fractional Turnover Rate (FTR): The fraction of the bile acid pool that is replaced per day.

-

Pool Size: The total amount of a specific bile acid in the body.

-

Synthesis Rate: The amount of new bile acid synthesized from cholesterol per day. This is the most direct measure of cholesterol catabolism via a specific pathway.

Regulatory Signaling Pathways

Bile acid synthesis is tightly regulated to maintain cholesterol homeostasis. Bile acids themselves are signaling molecules that activate the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[6][7] CDCA is a potent natural ligand for FXR.[7]

Activation of FXR initiates a negative feedback loop that suppresses further bile acid synthesis. It does this primarily by inducing the expression of a transcriptional repressor called Small Heterodimer Partner (SHP). SHP, in turn, inhibits the activity of the promoter for the CYP7A1 gene, thus down-regulating the rate-limiting step of the classical pathway.[7]

Conclusion and Future Directions

The use of CDCA-¹³C as a stable isotope tracer provides a safe, reliable, and minimally invasive method for quantifying cholesterol catabolism in vivo.[1][2] The detailed kinetic data obtained from these studies are invaluable for understanding the pathophysiology of metabolic diseases and for assessing the pharmacodynamic effects of novel therapeutics targeting lipid metabolism. As analytical sensitivity improves, particularly with advanced mass spectrometry techniques, these methods will continue to be refined, allowing for studies with even smaller sample volumes and greater precision, further enhancing our ability to investigate the complexities of cholesterol and bile acid metabolism.[3]

References

- 1. The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Developments in bile acid kinetic measurements using (13)C and (2)H: 10(5) times improved sensitivity during the last 40 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steady-state kinetics of serum bile acids in healthy human subjects: single and dual isotope techniques using stable isotopes and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

The Advent of 13C-Labeled Bile Acid Tracers: A Technical Guide to Their Discovery, Development, and Application

Introduction: Bile acids (BAs), synthesized from cholesterol in the liver, are crucial for the digestion of dietary fats and have emerged as significant signaling molecules that regulate metabolic pathways.[1][2] The study of their complex lifecycle, including their synthesis, enterohepatic circulation, and metabolic fate, has been greatly advanced by the use of isotopic tracers.[3] Early research utilized radioactive isotopes like ¹⁴C, but concerns over radiation exposure limited their clinical use.[4][5] The development of stable, non-radioactive ¹³C-labeled bile acid tracers marked a pivotal shift, enabling safe and detailed investigation of bile acid kinetics and metabolism in humans.[4][5] This guide provides an in-depth overview of the synthesis, experimental application, and data interpretation of ¹³C-labeled bile acid tracers for researchers, scientists, and drug development professionals.

The Rationale for ¹³C-Labeling

The use of stable isotopes, particularly Carbon-13 (¹³C), offers a safe and powerful alternative to radioactive tracers for in vivo metabolic studies.[4] ¹³C is a naturally occurring, non-radioactive isotope of carbon.[6] When a ¹³C-labeled substrate is introduced into a biological system, its metabolic fate can be traced by detecting the incorporation of the ¹³C atom into downstream metabolites using mass spectrometry.[7] This approach allows for the dynamic assessment of metabolic pathways without the risks associated with radioactivity, making it suitable for studies in diverse populations, including vulnerable ones.[8]

Synthesis of ¹³C-Labeled Bile Acids

The most common strategy for synthesizing ¹³C-labeled bile acids involves introducing the ¹³C label at the C-24 carboxyl group of the side chain. This is typically achieved using a ¹³C-labeled cyanide, such as sodium [¹³C]cyanide or potassium [¹³C]cyanide, as the source of the isotope.[8][9][10]

General Synthetic Workflow

An improved and widely adopted method involves the use of formyl esters of bile acids and a modified lead tetraacetate procedure.[9][11] This method offers higher yields and produces a purer product with less manipulation compared to earlier procedures.[9]

Experimental Protocol: Synthesis of [24-¹³C]Cholic Acid

This protocol is a generalized procedure based on methodologies described in the literature.[9][11]

-

Protection of Hydroxyl Groups: The hydroxyl groups on the steroid nucleus of cholic acid are protected, often through formylation, by reacting the bile acid with a formylating agent.

-

Degradation of the Side Chain: The formylated bile acid undergoes oxidative decarboxylation. A modified Hunsdiecker reaction is employed using lead tetraacetate and a halide salt (e.g., lithium chloride) to degrade the C-24 carboxylic acid, resulting in a 23-chloronorcholane intermediate. This step typically achieves yields of 72-83%.[9]

-

Introduction of the ¹³C Label: The 23-chloronorcholane intermediate is reacted with a ¹³C-labeled cyanide salt (e.g., Na¹³CN or K¹³CN) in a solvent like dimethylformamide. This nucleophilic substitution reaction forms a C-24 nitrile, incorporating the ¹³C isotope.

-

Hydrolysis to the Carboxylic Acid: The resulting nitrile is hydrolyzed under acidic or basic conditions to form the [24-¹³C]carboxylic acid. This final step typically yields 80-90% of the labeled bile acid from the labeled cyanide used.[9][11]

-

Deprotection and Purification: The protecting groups (e.g., formyl groups) are removed, and the final ¹³C-labeled bile acid is purified using techniques such as chromatography (e.g., thin-layer chromatography or column chromatography).[8]

-

Purity and Isotopic Enrichment Analysis: The purity of the synthesized bile acid is confirmed using methods like gas chromatography-mass spectrometry (GC-MS).[8] The ¹³C atom excess is determined to confirm the successful incorporation of the label, which is typically around 90%, matching the enrichment of the starting ¹³C-cyanide.[8]

Caption: General workflow for the synthesis of [24-¹³C] labeled bile acids.

Key Applications and Methodologies

¹³C-labeled bile acids are primarily used in two key types of clinical and research studies: the ¹³C-Bile Acid Breath Test (¹³C-BT) and Isotope Dilution Mass Spectrometry for kinetic analysis.

¹³C-Bile Acid Breath Test (¹³C-BT)

The ¹³C-BT is a non-invasive diagnostic tool used to assess bile acid malabsorption and small intestinal bacterial overgrowth (SIBO).[12] The principle relies on the metabolism of an orally administered ¹³C-labeled bile acid conjugate, typically [¹³C]glycocholic acid.[13]

Principle: In a healthy individual, conjugated bile acids are absorbed in the terminal ileum.[2] If there is bile acid malabsorption or SIBO, the ¹³C-glycocholic acid passes into the colon (in malabsorption) or is prematurely deconjugated by bacteria in the small intestine (in SIBO).[12] Bacterial enzymes cleave the glycine (B1666218) moiety, releasing [¹³C]glycine, which is further metabolized, ultimately producing ¹³CO₂. This labeled carbon dioxide is absorbed into the bloodstream and exhaled in the breath, where it can be measured.[6][13]

Experimental Protocol: ¹³C-Glycocholic Acid Breath Test

-

Patient Preparation: The patient is required to fast overnight (typically 8-12 hours) before the test.

-

Baseline Breath Sample: A baseline breath sample is collected before administering the tracer. The patient exhales into a collection bag or tube.

-

Substrate Administration: The patient ingests a standardized dose of [¹³C]glycocholic acid, often mixed with a test meal to stimulate gallbladder contraction.

-

Post-Dose Breath Sampling: Breath samples are collected at regular intervals (e.g., every 30-60 minutes) for a period of 4 to 6 hours.

-

Sample Analysis: The concentration of ¹³CO₂ relative to ¹²CO₂ in the exhaled breath samples is measured using isotope ratio mass spectrometry (IRMS) or non-dispersive isotope-selective infrared spectroscopy.[13][14]

-

Data Interpretation: The results are typically expressed as the change in the ¹³CO₂/¹²CO₂ ratio from baseline (delta over baseline, DOB). A significant and early rise in exhaled ¹³CO₂ suggests SIBO, while a later peak can indicate colonic deconjugation due to malabsorption.

Caption: Experimental workflow for the ¹³C-Bile Acid Breath Test.

Isotope Dilution Mass Spectrometry for Kinetic Studies

This technique is the gold standard for measuring bile acid pool size, synthesis rates, and turnover in vivo.[4][5] It involves administering a known amount of a ¹³C-labeled bile acid and then measuring its dilution by the endogenous, unlabeled bile acid pool over time.[5]

Principle: After administration, the ¹³C-labeled tracer mixes with the body's natural pool of that specific bile acid. By measuring the change in the isotopic enrichment (the ratio of labeled to unlabeled bile acid) in samples of bile or serum over several days, one can calculate the total size of the pool and the rate at which the body synthesizes and eliminates the bile acid.[4]

Experimental Protocol: Measurement of Cholic Acid Kinetics

-

Tracer Administration: A precisely weighed amount of [24-¹³C]cholic acid is administered orally to a subject in a steady metabolic state.

-

Sample Collection: Blood samples (for serum) or duodenal bile samples are collected at specific time points over several days (e.g., Day 0, 1, 2, 3, and 4).[4] The use of serum sampling has made the procedure much less invasive than early methods requiring bile aspiration.[4][5]

-

Sample Preparation:

-

Internal Standard: A different isotopically labeled bile acid (e.g., deuterated) may be added to the sample as an internal standard for precise quantification.[15]

-

Extraction: Bile acids are extracted from the serum or bile, often using solid-phase extraction.

-

Derivatization: The extracted bile acids are chemically modified (derivatized) to increase their volatility for gas chromatography analysis.[4]

-

-

Mass Spectrometry Analysis: The samples are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[16] The mass spectrometer is set to selectively measure the ions corresponding to the unlabeled bile acid and the ¹³C-labeled tracer.

-

Data Calculation:

-

Isotope Enrichment: The ratio of the ¹³C-labeled bile acid to the unlabeled bile acid is determined for each time point.

-

Kinetic Modeling: The decay of the isotope enrichment over time is plotted on a semi-logarithmic graph. The data are fitted to a mono-exponential decay curve.

-

Turnover Rate (k): The slope of this curve represents the fractional turnover rate.

-

Pool Size (P): The total pool size is calculated by extrapolating the curve back to time zero and using the formula: P = Dose * (Enrichment at t=0)⁻¹.

-

Synthesis Rate (S): The synthesis rate is the product of the pool size and the fractional turnover rate (S = P * k).

-

Quantitative Data Summary

The use of ¹³C-labeled tracers has provided precise quantitative data on bile acid metabolism in healthy individuals and in various disease states.

Table 1: Serum Bile Acid Concentrations in Healthy Volunteers Determined by ¹³C-Isotope Dilution GC-MS Data adapted from Stellaard et al., 1987.[15]

| Bile Acid | Fasting Concentration (μmol/L, Mean ± SD) | Postprandial Concentration (2h, μmol/L, Mean ± SD) |

| Chenodeoxycholic Acid | 0.98 ± 0.77 | 2.42 ± 1.46 |

| Cholic Acid | 0.49 ± 0.39 | 0.81 ± 0.45 |

| Deoxycholic Acid | 1.07 ± 0.68 | 1.66 ± 1.02 |

Table 2: Representative Bile Acid Kinetic Parameters Measured with Stable Isotope Tracers These are representative values; actual measurements vary significantly between individuals and studies.

| Parameter | Cholic Acid (CA) | Chenodeoxycholic Acid (CDCA) |

| Pool Size | 200 - 600 mg | 200 - 500 mg |

| Fractional Turnover Rate | 0.2 - 0.4 pools/day | 0.15 - 0.35 pools/day |

| Synthesis Rate | 100 - 300 mg/day | 100 - 250 mg/day |

Bile Acid Circulation and Signaling

¹³C-tracers are invaluable for studying the enterohepatic circulation, a complex process involving transport proteins in the liver and intestine.[2] They also help elucidate how bile acids act as signaling molecules, primarily through the farnesoid X receptor (FXR), to regulate their own synthesis and transport in a negative feedback loop.[3]

Caption: Enterohepatic circulation of bile acids and key regulatory points.

Conclusion

The discovery and development of ¹³C-labeled bile acid tracers have revolutionized the study of bile acid physiology and pathophysiology. These stable isotope methods provide safe, non-invasive, and highly quantitative tools for assessing bile acid metabolism, transport, and kinetics. For researchers and drug development professionals, these tracers are indispensable for diagnosing metabolic disorders, understanding drug-induced liver injury, and evaluating the efficacy of novel therapeutics targeting bile acid pathways. The continued refinement of analytical techniques, such as high-sensitivity mass spectrometry, will further enhance the precision and application of these powerful investigational tools.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Key discoveries in bile acid chemistry and biology and their clinical applications: history of the last eight decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developments in bile acid kinetic measurements using (13)C and (2)H: 10(5) times improved sensitivity during the last 40 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. ckisotopes.com [ckisotopes.com]

- 8. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An improved synthesis of 24-13C-labeled bile acids using formyl esters and a modified lead tetraacetate procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An inproved synthesis of 24- /sup 13/C-labeled bile acids using formyl esters and a modified lead tetraacetate procedure (Journal Article) | OSTI.GOV [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. Interpretation of non-invasive breath tests using 13C-labeled substrates - a preliminary report with 13C-methacetin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantitation of serum bile acids by isotope dilution with 13C-labelled homologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Metabolic Journey: A Technical Guide to the Pharmacokinetics and Biodistribution of Oral Chenodeoxycholic Acid-13C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol, plays a pivotal role in lipid digestion and metabolic signaling. The use of its stable isotope-labeled form, Chenodeoxycholic acid-13C (¹³C-CDCA), offers a powerful tool for tracing its metabolic fate in vivo, without the complications of radiolabeling. This technical guide provides a comprehensive overview of the anticipated pharmacokinetics and biodistribution of orally administered ¹³C-CDCA. Due to a notable scarcity of publicly available quantitative data for ¹³C-CDCA, this guide synthesizes information from studies on unlabeled CDCA and general principles of bile acid metabolism, offering a robust framework for researchers in this field. We present detailed experimental protocols for conducting pharmacokinetic and biodistribution studies, alongside visualizations of the key signaling pathways influenced by CDCA.

Pharmacokinetics of Oral Chenodeoxycholic Acid

Table 1: Anticipated Pharmacokinetic Parameters of Oral Chenodeoxycholic Acid in Humans

| Parameter | Description | Expected Value/Characteristic | Citation |

| Tmax (Time to Maximum Concentration) | Time at which the maximum plasma concentration is reached. | ~3.4 hours | [3] |

| Cmax (Maximum Concentration) | The maximum concentration of the drug in the plasma. | Dose-dependent | [3] |

| AUC (Area Under the Curve) | A measure of the total drug exposure over time. | Dose-dependent | [3] |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Long and variable due to enterohepatic circulation. | [4] |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | High for unconjugated CDCA. | [5] |

| Metabolism | Primarily hepatic conjugation with glycine (B1666218) and taurine. Intestinal bacteria can metabolize it to secondary bile acids like lithocholic acid. | [5] | |

| Excretion | Mainly in feces as metabolites.[5] | [5] |

Note: These values are based on studies with unlabeled chenodeoxycholic acid and should be considered as estimates for ¹³C-CDCA. Specific studies are required to determine the precise pharmacokinetic profile of the ¹³C-labeled compound.

Biodistribution of Oral Chenodeoxycholic Acid

Following absorption, ¹³C-CDCA is expected to distribute primarily to the liver and gastrointestinal tract, consistent with its role in the enterohepatic circulation. A significant portion will be present in the bile acid pool. While detailed tissue distribution data for ¹³C-CDCA is not available, studies on other orally administered labeled compounds provide insights into the likely distribution pattern. The highest concentrations are anticipated in the liver, gallbladder, and intestines. Lower levels may be detected in the kidneys and plasma.

Table 2: Anticipated Tissue Distribution of Oral this compound

| Tissue | Expected Concentration | Rationale |

| Liver | High | Primary site of uptake, metabolism, and secretion into bile. |

| Gallbladder | High | Storage of bile containing conjugated CDCA. |

| Small Intestine | High | Site of absorption and reabsorption (enterohepatic circulation). |

| Kidneys | Moderate to Low | Minor route of elimination for some bile acid metabolites. |

| Plasma | Low | Represents the circulating pool of CDCA. |

| Adipose Tissue | Low | Limited distribution expected due to the hydrophilic nature of conjugated bile acids. |

| Brain | Very Low | The blood-brain barrier is expected to limit the passage of CDCA. |

Experimental Protocols

This section outlines a representative experimental protocol for investigating the pharmacokinetics and biodistribution of oral ¹³C-CDCA in a preclinical (rat) model and a clinical setting.

Preclinical Pharmacokinetic and Biodistribution Study in Rats

Objective: To determine the pharmacokinetic profile and tissue distribution of ¹³C-CDCA after a single oral gavage administration to rats.

Workflow Diagram:

Caption: Preclinical experimental workflow for ¹³C-CDCA pharmacokinetic and biodistribution study.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=5 per time point), weighing 200-250g.

-

Housing and Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) and acclimatized for at least 7 days before the experiment.

-

Fasting: Animals are fasted for 12 hours prior to dosing, with free access to water.

-

Dose Formulation: ¹³C-CDCA is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administration: A single dose of ¹³C-CDCA (e.g., 10 mg/kg) is administered via oral gavage.

-

Blood Sampling: Blood samples (approx. 200 µL) are collected from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Tissue Collection: At the end of the study (or at predetermined time points), animals are euthanized, and tissues of interest (liver, gallbladder, small intestine, large intestine, kidneys, spleen, heart, lungs, brain, adipose tissue) are collected, weighed, and stored at -80°C.

-

Sample Preparation:

-

Plasma: Protein precipitation with acetonitrile (B52724) followed by centrifugation.

-

Tissues: Homogenization in a suitable buffer, followed by solid-phase extraction or liquid-liquid extraction to isolate ¹³C-CDCA.

-

-

Analytical Method: Quantification of ¹³C-CDCA in plasma and tissue homogenates is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.

-

Biodistribution Analysis: Tissue concentrations of ¹³C-CDCA are determined and expressed as µg/g of tissue.

Clinical Pharmacokinetic Study in Healthy Volunteers

Objective: To evaluate the pharmacokinetics, safety, and tolerability of a single oral dose of ¹³C-CDCA in healthy adult subjects.

Workflow Diagram:

Caption: Clinical experimental workflow for a ¹³C-CDCA pharmacokinetic study.

Methodology:

-

Study Design: An open-label, single-dose, pharmacokinetic study.

-

Study Population: Healthy adult volunteers (n=12), aged 18-55 years, with a body mass index between 18.5 and 30.0 kg/m ².

-

Inclusion/Exclusion Criteria: Subjects undergo a comprehensive screening process, including medical history, physical examination, and clinical laboratory tests.

-

Dosing: Following an overnight fast of at least 10 hours, subjects receive a single oral dose of ¹³C-CDCA (e.g., 250 mg).

-

Pharmacokinetic Blood Sampling: Venous blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). Plasma is processed and stored at -80°C.

-

Safety and Tolerability Assessments: Safety is monitored throughout the study by recording adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters.

-

Analytical Method: Plasma concentrations of ¹³C-CDCA and its major metabolites are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) are calculated from the plasma concentration-time data using non-compartmental methods.

Signaling Pathways of Chenodeoxycholic Acid

CDCA exerts its biological effects primarily through the activation of two key receptors: the nuclear Farnesoid X Receptor (FXR) and the membrane-bound Takeda G protein-coupled receptor 5 (TGR5).[6][7]

Farnesoid X Receptor (FXR) Signaling Pathway

CDCA is a potent endogenous ligand for FXR.[8] Activation of FXR in the liver and intestine plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.[8]

Caption: FXR signaling pathway activated by CDCA.

Upon binding to CDCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to:

-

Induction of Small Heterodimer Partner (SHP): SHP, in turn, inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thus providing a negative feedback mechanism.[2]

-

Induction of Fibroblast Growth Factor 19 (FGF19): Secreted from the intestine, FGF19 travels to the liver and also suppresses CYP7A1 expression.[6]

-

Upregulation of the Bile Salt Export Pump (BSEP): This transporter facilitates the secretion of bile acids from hepatocytes into the bile.[2]

-

Modulation of Lipid and Glucose Metabolism: FXR influences the expression of genes involved in triglyceride synthesis, fatty acid oxidation, and gluconeogenesis.[8]

Takeda G protein-coupled receptor 5 (TGR5) Signaling Pathway

CDCA also activates TGR5, a G protein-coupled receptor expressed in various tissues, including the gallbladder, intestine, and immune cells.[7]

Caption: TGR5 signaling pathway activated by CDCA.

Activation of TGR5 by CDCA leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[1] This elevation in cAMP activates Protein Kinase A (PKA), resulting in various physiological responses:

-

Glucagon-Like Peptide-1 (GLP-1) Secretion: In intestinal L-cells, TGR5 activation promotes the secretion of GLP-1, a hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[6]

-

Anti-inflammatory Effects: In macrophages, TGR5 signaling can suppress the production of pro-inflammatory cytokines.

-

Increased Energy Expenditure: In brown adipose tissue, TGR5 activation can stimulate energy expenditure.[7]

Conclusion

The study of oral this compound holds significant promise for elucidating the intricate details of bile acid metabolism and signaling in both healthy and diseased states. While direct quantitative pharmacokinetic and biodistribution data for this labeled compound remain to be established, this guide provides a foundational framework for researchers. The outlined experimental protocols offer a starting point for designing robust studies, and the visualized signaling pathways highlight the key molecular mechanisms through which CDCA exerts its profound physiological effects. Further research dedicated to the pharmacokinetics and biodistribution of ¹³C-CDCA is crucial to fully unlock its potential as a research tool and therapeutic agent.

References

- 1. Chenodeoxycholic acid stimulates Cl− secretion via cAMP signaling and increases cystic fibrosis transmembrane conductance regulator phosphorylation in T84 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System [frontiersin.org]

- 6. Bile acid receptors and signaling crosstalk in the liver, gut and brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. huasan.net [huasan.net]

A Technical Guide to Chenodeoxycholic Acid-13C: Suppliers, Commercial Availability, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chenodeoxycholic acid-13C (CDCA-13C), a stable isotope-labeled form of the primary bile acid, chenodeoxycholic acid. This document details its commercial availability from various suppliers, presents key quantitative data in a structured format, and outlines its critical role in metabolic research, particularly in the study of bile acid metabolism and related signaling pathways.

Commercial Availability and Suppliers

This compound is available from several reputable suppliers specializing in stable isotopes and research chemicals. The products vary in isotopic enrichment, the position of the 13C label, purity, and available formats (e.g., neat solid or in solution). Researchers should carefully consider these specifications based on their experimental needs.

Below is a summary of commercially available this compound products from leading suppliers.

| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity/Enrichment | Chemical Purity | Format | CAS Number |

| Cambridge Isotope Laboratories, Inc. | Chenodeoxycholic acid (24-13C, 99%) | CLM-2709 | 99% | ≥98% | Neat Solid | 52918-92-0 |

| Chenodeoxycholic acid (22,23,24-13C3, 98%) | CLM-11579-C | 98% | Not specified | 100 µg/mL in methanol | Not specified | |

| MedChemExpress | This compound | HY-116525S | Not specified | Not specified | Solid | 52918-92-0 |

| DC Chemicals | This compound | DC26581 | Not specified | Not specified | Solid | 52918-92-0 |

| Sigma-Aldrich | Chenodeoxycholic acid-22,23,24-13C3 solution | Not specified | Not specified | Not specified | Solution | Not specified |

| CP Lab Safety | Chenodeoxycholic Acid-13C24 | ALA-C346592-100mg | min 98 atom% 13C | min 98% | Solid | 52918-92-0 |

Applications in Research

Stable isotope-labeled chenodeoxycholic acid is a powerful tool for researchers. Its primary applications include:

-

Metabolic Research: Tracing the metabolism, transport, and fate of chenodeoxycholic acid in vivo and in vitro.[1][2]

-

Clinical Mass Spectrometry: Serving as an internal standard for the accurate quantification of endogenous chenodeoxycholic acid in biological samples.[2]

-

Drug Development: Investigating the interactions of drug candidates with bile acid pathways and receptors.[3]

Signaling Pathways Involving Chenodeoxycholic Acid

Chenodeoxycholic acid is a key signaling molecule that primarily acts as an agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis.[3][4][5] The activation of FXR by CDCA initiates a cascade of transcriptional events that control the expression of numerous target genes.

Experimental Methodologies